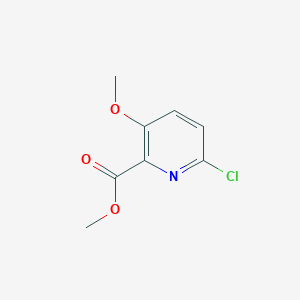

Methyl 6-chloro-3-methoxypicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-3-4-6(9)10-7(5)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHDEVBGHBTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9)

Executive Summary

Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) is a highly versatile, functionalized pyridine derivative ester that serves as a privileged building block in advanced organic synthesis[1]. Characterized by its orthogonal reactive sites—a chloro group at C6, a methoxy group at C3, and a methyl ester at C2—this compound acts as a critical precursor for complex heterocyclic scaffolds. In pharmaceutical development, it is instrumental in synthesizing tricyclic lactams that function as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor subtype 1 (M1), offering therapeutic potential for Alzheimer's disease and schizophrenia[1]. In agrochemistry, it is a foundational intermediate for broad-spectrum picolinate herbicides[2].

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous mechanistic understanding of the compound's properties, handling requirements, and a field-validated protocol for its functionalization.

Physicochemical & Structural Properties

Understanding the baseline quantitative properties of Methyl 6-chloro-3-methoxypicolinate is essential for predicting its behavior in biphasic reactions, chromatographic separations, and computational modeling (e.g., Density Functional Theory for regioselectivity)[3].

| Property | Value | Scientific Significance |

| Molecular Formula | C8H8ClNO3 | Dictates mass balance and stoichiometric calculations[1]. |

| Molecular Weight | 201.61 g/mol | Standard parameter for molarity and yield determination[1]. |

| Monoisotopic Mass | 201.01927 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |

| SMILES String | COC1=C(N=C(C=C1)Cl)C(=O)OC | Enables computational molecular mechanics and dynamics simulations[4]. |

| Predicted XlogP | 2.0 | Indicates moderate lipophilicity, requiring biphasic conditions for highly polar reagents[4]. |

| Structural Motif | Pyridine-2-carboxylate | Acts as a bidentate chelating agent scaffold for transition metal catalysts[3]. |

Mechanistic Role in Synthetic Chemistry

The strategic value of Methyl 6-chloro-3-methoxypicolinate lies in its susceptibility to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. The electron-withdrawing nature of the pyridine nitrogen and the C2 ester activates the C6 position, making the chlorine atom highly labile for Suzuki-Miyaura or Buchwald-Hartwig couplings[1].

Furthermore, the pyridine nitrogen can be oxidized to a pyridine N-oxide. This transformation temporarily reverses the electronic character of the ring, allowing for electrophilic substitution (e.g., regioselective chlorination at the C4 position) to generate advanced intermediates like Methyl 4,6-dichloro-3-methoxypicolinate, a direct precursor to modern herbicides[2].

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the compound, mapping its transformation from a raw building block to advanced therapeutic and agrochemical agents.

Synthetic pathways of Methyl 6-chloro-3-methoxypicolinate in drug and agrochemical development.

Validated Experimental Protocol: Microwave-Assisted N-Oxidation

To functionalize the C4 position, the pyridine ring must first be activated via N-oxidation. The following protocol leverages in situ generated trifluoroperacetic acid under microwave irradiation, a method proven to overcome the steric and electronic deactivation inherent to this scaffold[2].

Objective: Synthesis of the pyridine N-oxide intermediate for downstream C4-functionalization.

Reagents:

-

Methyl 6-chloro-3-methoxypicolinate (4.0 g, 20 mmol)

-

Urea hydrogen peroxide complex (UHP, 4.0 g, 43 mmol)

-

Trifluoroacetic anhydride (TFAA, 5.6 mL)

-

Dry Chloroform (CHCl₃, 20 mL)

Step-by-Step Methodology & Causality:

-

Solvation and Thermal Control: Dissolve 4.0 g of Methyl 6-chloro-3-methoxypicolinate in 20 mL of dry CHCl₃ within a heavy-walled, microwave-safe reaction vessel. Cool the mixture strictly to 0–5 °C using an ice bath[2].

-

Causality: Chilling the substrate prior to oxidant addition is critical. The subsequent formation of trifluoroperacetic acid is highly exothermic; failure to control the initial temperature leads to premature decomposition of the peracid and dangerous thermal runaway.

-

-

Solid Oxidant Addition: Add 4.0 g of UHP complex to the chilled solution[2].

-

Causality: UHP is utilized as a stable, solid source of anhydrous H₂O₂. Excluding water is mandatory, as aqueous H₂O₂ would aggressively hydrolyze the TFAA before it can form the required peracid.

-

-

In Situ Peracid Generation: Slowly add 5.6 mL of TFAA in dropwise portions while maintaining the internal temperature at 0–5 °C[2].

-

Causality: TFAA reacts with UHP to generate trifluoroperacetic acid in situ. This highly electrophilic oxygen source is thermodynamically required to oxidize the electron-deficient pyridine nitrogen, which is deactivated by the adjacent C2 ester and C6 chlorine.

-

-

Microwave Irradiation and Phase Dynamics: Seal the vessel and transfer it to a microwave reactor (e.g., Biotage). Heat the mixture at 100 °C for 4 hours with vigorous magnetic stirring [2].

-

Causality: The reaction mixture is inherently biphasic. Vigorous stirring is the self-validating mechanism here; it ensures continuous phase transfer of the peracid into the organic layer. Without maximum agitation, the reaction will stall, and unreacted peracid may pool, creating a safety hazard. Microwave heating provides the rapid, uniform energy required to drive this sterically hindered reaction to completion.

-

-

Workup and Isolation: Cool the vessel to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and H₂O. Wash the organic phase twice with H₂O, dry over anhydrous Na₂SO₄, and concentrate under vacuum[2].

-

Causality: The aqueous wash effectively quenches the reaction by hydrolyzing residual peracid and dissolving the water-soluble urea byproduct. The resulting crude N-oxide remains in the organic phase, ready for subsequent Kugelrohr distillation or direct regioselective chlorination.

-

Safety, Handling, and Analytical Standards

GHS Hazard Classification

Methyl 6-chloro-3-methoxypicolinate is a highly bioactive intermediate and must be handled with strict laboratory safety protocols. It is classified under GHS as an Acute Toxicity Category 3 agent across all exposure routes[5]:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Handling Requirements: All manipulations, especially weighing and transferring, must be conducted inside a certified fume hood. Personnel must wear impervious clothing, chemical-resistant gloves, and safety goggles[5]. Storage should be in a tightly sealed container at 2–8 °C, away from direct sunlight and sources of ignition[5].

Analytical Validation

To verify the integrity of the starting material or the success of the N-oxidation protocol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is required[3]. The disappearance of the characteristic pyridine proton shifts and the downfield shift of the C6 carbon signal serve as reliable indicators of successful N-oxidation prior to downstream processing.

References

-

Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) - PubChemLite Université du Luxembourg (LCSB) URL:[Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2013/0005574 A1 Google Patents / Googleapis URL:[Link]

Sources

- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, substituted pyridines play a crucial role, serving as core scaffolds in a multitude of clinically relevant molecules. This technical guide focuses on 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester , a versatile synthetic intermediate whose unique substitution pattern offers a gateway to novel chemical entities, particularly in the realm of central nervous system (CNS) drug discovery. As a senior application scientist, this document aims to provide not just a compilation of data, but a comprehensive understanding of the causality behind its synthetic utility and application, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Synonyms

The precise identification of a chemical entity is the foundation of reproducible scientific research. 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester is systematically named according to IUPAC nomenclature, but is also known by several synonyms in commercial and academic literature.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | methyl 6-chloro-3-methoxypyridine-2-carboxylate |

| Primary Synonym | Methyl 6-chloro-3-methoxypicolinate |

| CAS Registry Number | 175965-90-9[1] |

| Molecular Formula | C₈H₈ClNO₃[1] |

| Molecular Weight | 201.61 g/mol [1] |

| InChI Key | JQSHDEVBGHBTIY-UHFFFAOYSA-N[1] |

The picolinate nomenclature is derived from picolinic acid, the trivial name for pyridine-2-carboxylic acid. This synonym is frequently encountered and its recognition is crucial when navigating chemical databases and literature.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physicochemical properties and its spectroscopic signature is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of this specific ester is not broadly published, its structural features—a chlorinated and methoxylated pyridine ring with a methyl ester—suggest it is a solid at room temperature with moderate solubility in common organic solvents.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The following data represents expected ranges and key features based on the analysis of similar structures and available data.[1]

Table 2: Predicted Spectroscopic Data

| Technique | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship. Methoxy Protons: Two distinct singlets, one for the methoxy group on the pyridine ring (approx. 3.9-4.2 ppm) and one for the methyl ester (approx. 3.8-4.0 ppm). |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (approx. 165-170 ppm) corresponding to the ester carbonyl. Aromatic Carbons: Signals in the aromatic region (approx. 110-160 ppm). The carbons bearing the chloro and methoxy substituents (C6 and C3) would be significantly shifted. Methoxy Carbons: Two signals in the aliphatic region (approx. 50-60 ppm) for the two methoxy groups. |

| Mass Spectrometry (MS) | The high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The expected monoisotopic mass is 201.0193 Da.[1] |

| Infrared (IR) Spectroscopy | Carbonyl Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. C-O and C-Cl Stretches: Absorption bands in the fingerprint region corresponding to the C-O (ether and ester) and C-Cl bonds. |

dot graph "Spectroscopic_Characterization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Spectroscopic Characterization.

Synthesis and Reactivity

The synthetic utility of 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester lies in the orthogonal reactivity of its functional groups. The chloro, methoxy, and methyl ester moieties can be selectively manipulated to build molecular complexity.

Synthetic Approach

While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its synthesis can be logically deduced from established pyridine chemistry. A plausible synthetic route would involve the construction of a suitably substituted pyridine ring followed by esterification.

A potential, though not definitively published, synthetic protocol could be as follows:

-

Starting Material: A commercially available or readily synthesized di-substituted pyridine, such as 2,5-dichloro-6-methoxypyridine.

-

Lithiation and Carboxylation: Selective lithiation at the 2-position followed by quenching with carbon dioxide to introduce the carboxylic acid group. The directing effect of the methoxy group would be crucial for achieving the desired regioselectivity.

-

Esterification: Standard esterification of the resulting carboxylic acid with methanol under acidic conditions (e.g., using sulfuric acid or thionyl chloride) would yield the final product.

It is important to note that optimization of reaction conditions, including temperature, solvent, and reagents, would be necessary to achieve a high yield and purity.

Key Reactions and Mechanistic Considerations

The chloro and methoxy groups on the pyridine ring are not merely passive substituents; they actively influence the molecule's reactivity and provide handles for further chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is susceptible to nucleophilic displacement, particularly with nitrogen, oxygen, or sulfur nucleophiles. This reaction is a cornerstone for introducing diverse side chains and building more complex heterocyclic systems.

-

Cross-Coupling Reactions: The chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.

-

Ester Hydrolysis and Amidation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery for modulating solubility, cell permeability, and target engagement.

dot graph "Reactivity_Diagram" { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} Caption: Reactivity of the Core Scaffold.

Applications in Drug Discovery and Development

The primary application of 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester is as a key intermediate in the synthesis of biologically active molecules, with a notable emphasis on compounds targeting the central nervous system.[1]

Central Nervous System (CNS) Active Compounds

This building block has been instrumental in the development of novel therapeutics for neurological and psychiatric disorders.[1] Its utility is particularly highlighted in the synthesis of positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors.

Example Application: Synthesis of M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

The M1 muscarinic acetylcholine receptor is a validated target for improving cognitive function in conditions such as Alzheimer's disease and schizophrenia.[2][3] Picolinate esters, including derivatives of the title compound, have been used in the optimization of novel tricyclic lactams that act as M1 PAMs.

The general synthetic strategy involves using the picolinate as a scaffold to introduce key pharmacophoric elements. For instance, the chloro group can be displaced by a nucleophile that forms part of a larger, more complex ring system, while the ester can be converted to an amide to interact with specific residues in the receptor's binding pocket.

Role of Chloro and Methoxy Substituents in Medicinal Chemistry

The presence of both a chloro and a methoxy group on the pyridine ring is a deliberate design choice in medicinal chemistry. These groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

-

The "Magic" Chloro Group: The chlorine atom can enhance metabolic stability by blocking sites of oxidation. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding affinity. Furthermore, the lipophilicity of the chloro group can improve a molecule's ability to cross the blood-brain barrier, a critical requirement for CNS drugs.

-

The Versatile Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can modulate the electronic properties of the pyridine ring, influencing its pKa and reactivity. Like the chloro group, it can also impact metabolic stability and solubility.

The interplay of these two substituents provides medicinal chemists with a powerful tool for fine-tuning the properties of a drug candidate.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential. Based on available safety data sheets for similar compounds, 6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester is expected to be an irritant.

Table 3: Hazard Information

| Hazard | Description |

| Skin Irritation | May cause skin irritation upon contact. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation if inhaled. |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion and Future Outlook

6-chloro-3-methoxypyridine-2-carboxylic acid methyl ester stands as a testament to the power of strategic molecular design in modern drug discovery. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of complex and potent therapeutic agents. The demonstrated utility of this and related picolinate esters in the development of CNS-active compounds, particularly M1 muscarinic receptor PAMs, underscores its importance for researchers in this field. As our understanding of the intricate biology of CNS disorders continues to evolve, the demand for novel, highly functionalized building blocks like this will undoubtedly grow. The continued exploration of the reactivity of this scaffold and its application in the synthesis of new chemical entities holds significant promise for the future of medicine.

References

- A tricyclic lactam is reported in a four step synthesis sequence via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Here, we used a simple starting material such as dicyclopentadiene.

- Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) is a high-purity chemical building block with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol .

- As a part of several natural products and bioactive molecules, the development of new synthetic methods to obtain γ-lactams has drawn attention during the last years.

- Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia.

- Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC. (Source: Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC)

Sources

- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 2. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia | Parkinson's Disease [michaeljfox.org]

- 3. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Methyl 6-chloro-3-methoxypicolinate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Privileged Scaffold in Central Nervousous System (CNS) Drug Discovery

Methyl 6-chloro-3-methoxypicolinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in the precise arrangement of its substituents: a reactive chloro group, an electron-donating methoxy group, and a methyl ester. This trifecta of functionalities allows for controlled, sequential modifications, making it an ideal starting point for the synthesis of complex molecular architectures.

This guide provides an in-depth analysis of the synthesis, reactivity, and application of methyl 6-chloro-3-methoxypicolinate, with a particular focus on its role in the development of therapeutics for challenging CNS disorders. As we will explore, this picolinate is a key intermediate in the synthesis of positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, a class of drugs with significant potential for treating cognitive deficits in diseases such as Alzheimer's and schizophrenia.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| CAS Number | 175965-90-9 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |

Synthesis of Methyl 6-chloro-3-methoxypicolinate: A Strategic Approach

While multiple synthetic routes to methyl 6-chloro-3-methoxypicolinate are conceivable, a practical and scalable approach commences with a readily available starting material, such as 2,5-dichloropyridine. The synthesis hinges on the differential reactivity of the two chloro substituents, allowing for selective functionalization.

Proposed Synthetic Pathway

The overall synthetic strategy involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by a directed metallation and carboxylation to install the methyl ester.

Caption: Proposed synthetic route to Methyl 6-chloro-3-methoxypicolinate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-methoxypyridine

This initial step leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic substitution.

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2,5-dichloropyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methoxypyridine.

Step 2: Synthesis of 6-Chloro-3-methoxypicolinic acid

Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatic rings. The methoxy group directs the deprotonation to the adjacent C-2 position.

-

Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

To this solution, add a solution of 2-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add an excess of crushed dry ice (solid CO₂) in one portion.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction with water and acidify to pH 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 6-chloro-3-methoxypicolinic acid, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 6-chloro-3-methoxypicolinate

The final step is a standard esterification of the carboxylic acid.

-

To a solution of 6-chloro-3-methoxypicolinic acid (1.0 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford methyl 6-chloro-3-methoxypicolinate.

Key Reactions and Medicinal Chemistry Applications

The synthetic utility of methyl 6-chloro-3-methoxypicolinate stems from its capacity to undergo a variety of chemical transformations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNA_r_) at the 6-Position

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alcohols.

Caption: General scheme for the SNAr reaction of methyl 6-chloro-3-methoxypicolinate.

Protocol for a Typical SNAr Reaction with an Amine:

-

To a solution of methyl 6-chloro-3-methoxypicolinate (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.2-2.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Transformations of the Methyl Ester

The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point of diversification for library synthesis.

Amide Formation via Aminolysis:

-

In a sealed tube, dissolve methyl 6-chloro-3-methoxypicolinate (1.0 equivalent) in a solution of the desired amine in a suitable solvent (e.g., 7N ammonia in methanol).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to afford the crude amide.

-

Purify the product by column chromatography or recrystallization.

Case Study: Application in the Synthesis of M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in brain regions critical for cognition and memory.[3] Selective activation of the M1 receptor by PAMs is a promising therapeutic strategy for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.[1][2]

The methyl 6-chloro-3-methoxypicolinate scaffold is an excellent starting point for the synthesis of M1 PAMs. The general structure of many M1 PAMs features a central aromatic core with appended functionalities that engage with the allosteric binding site on the receptor.

Illustrative Synthetic Application

The following workflow demonstrates how methyl 6-chloro-3-methoxypicolinate can be utilized to synthesize a library of potential M1 PAMs.

Caption: Workflow for the synthesis of M1 PAMs.

This synthetic flexibility allows for the systematic exploration of the chemical space around the picolinate core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties in a drug discovery program.

Conclusion

Methyl 6-chloro-3-methoxypicolinate is a strategically important intermediate in medicinal chemistry, particularly for the development of CNS-active compounds. Its well-defined reactivity allows for the controlled and diverse synthesis of complex molecules. The application of this building block in the pursuit of novel M1 muscarinic receptor PAMs underscores its value in addressing significant unmet medical needs. This guide provides a foundational understanding of its synthesis and reactivity, empowering researchers and drug development professionals to leverage its full potential in their programs.

References

- Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44.

- Zhang, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- BenchChem. (2025).

- Melancon, B. J., et al. (2013). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug discovery today, 18(23-24), 1185–1199.

- Lindsley, C. W., et al. (2015). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Proceedings of the National Academy of Sciences, 112(43), E5924-E5933.

- Roberts, J. C., & Scherman, D. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008-2018.

- Lu, X., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P

-

PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

- Metrano, A. J., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Chemical Science, 12(23), 8011-8018.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Conn, P. J., et al. (2009). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Nature reviews. Drug discovery, 8(1), 41–54.

- Walsh Medical Media. (2025). Medicinal Chemistry: The Science of Drug Design and Development.

- BenchChem. (2025).

- BioAscent. (n.d.).

- Johnson, K. A., et al. (2016). Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. The Journal of pharmacology and experimental therapeutics, 359(3), 446–454.

- Allen, D. (n.d.). Nucleophilic Substitution Reaction.

- Environment Clearance. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.

- University of Calgary. (n.d.).

- Recent Advances in the Development of Pyrimidine-based CNS Agents. (2021). Current medicinal chemistry, 28(26), 5343–5379.

- The Michael J. Fox Foundation for Parkinson's Research. (n.d.).

- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).

Sources

Structural Divergence and Synthetic Reactivity: A Comparative Analysis of Methyl 6-chloro-3-methoxypicolinate and Methyl 6-chloronicotinate

Executive Summary

In the design of complex heterocyclic scaffolds, the strategic selection of pyridine building blocks dictates the efficiency of downstream functionalization. Methyl 6-chloro-3-methoxypicolinate and Methyl 6-chloronicotinate are two closely related, yet chemically divergent, chlorinated pyridine esters. While they share a similar molecular weight and atomic composition, the regiochemistry of their ester groups and the presence of a methoxy substituent fundamentally reprogram their electronic architecture. This whitepaper dissects the causality behind their distinct reactivity profiles, providing self-validating experimental protocols to leverage these intermediates in pharmaceutical and agrochemical synthesis.

Electronic Architecture & Regiochemical Causality

The reactivity of a chlorinated pyridine ring is governed by the Lowest Unoccupied Molecular Orbital (LUMO) energy, which determines its susceptibility to nucleophilic attack or oxidative addition.

The Nicotinate Scaffold: A Push-Pull Electrophile

In Methyl 6-chloronicotinate [1], the methyl ester is located at the C3 position, para to the C6 chlorine. The pyridine nitrogen inherently withdraws electron density via inductive and resonance effects. The addition of the C3 ester creates a highly synergistic "push-pull" electronic system. This dramatically lowers the LUMO energy, making the C6 position exceptionally electrophilic. When a nucleophile attacks C6, the resulting anionic Meisenheimer complex is stabilized by the delocalization of the negative charge onto both the pyridine nitrogen and the ester carbonyl oxygen. Consequently, this molecule is an ideal substrate for rapid Nucleophilic Aromatic Substitution (SNAr)[2].

The Picolinate Scaffold: Orthogonal Deactivation

Conversely, Methyl 6-chloro-3-methoxypicolinate features the ester at C2 and a methoxy group at C3[3]. The methoxy group is para to the C6 chlorine. While oxygen is electronegative, its lone pairs donate electron density into the pyridine π-system via resonance (+M effect). This electron donation raises the LUMO energy, significantly quenching the electrophilicity of the C6 position and rendering SNAr sluggish. However, this electronic deactivation perfectly primes the C-Cl bond for oxidative addition by low-valent transition metals, making it an elite candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

Electronic logic driving the divergent reactivity of nicotinate and picolinate scaffolds.

Quantitative Data Summary

To facilitate rapid decision-making in synthetic route design, the core physicochemical and reactivity metrics of both compounds are summarized below.

| Property | Methyl 6-chloro-3-methoxypicolinate | Methyl 6-chloronicotinate |

| CAS Number | 175965-90-9 | 73781-91-6 |

| Molecular Formula | C₈H₈ClNO₃ | C₇H₆ClNO₂ |

| Molecular Weight | 201.61 g/mol | 171.58 g/mol |

| Ester Regiochemistry | C2 (Picolinate) | C3 (Nicotinate) |

| C3 Substituent | Methoxy (-OCH₃) | Hydrogen (-H) |

| Primary Synthetic Utility | Transition-Metal Cross-Coupling | Nucleophilic Aromatic Substitution |

| LUMO Energy Profile | Higher (Deactivated by +M effect) | Lower (Activated by -M effect) |

| Key Applications | Herbicides, M1 PAMs[3] | PET Tracers, Kinase Inhibitors[5] |

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating systems. The following methodologies detail not just the how, but the why behind each operational parameter.

Protocol A: SNAr Amination of Methyl 6-chloronicotinate

Because the C6 position is highly activated, SNAr can be achieved without transition metal catalysts[5].

-

Reagent Assembly: Dissolve Methyl 6-chloronicotinate (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous Ethanol (0.2 M).

-

Base Addition: Add Triethylamine (TEA) (3.0 eq). Causality: TEA serves as a non-nucleophilic proton scavenger, preventing the formation of a hydrochloride salt with the incoming amine nucleophile, which would otherwise halt the reaction.

-

Thermal Activation: Stir the mixture at 80 °C for 24 hours. Causality: Ethanol is selected as a polar protic solvent because its hydrogen-bonding network stabilizes the highly polar Meisenheimer transition state, accelerating the substitution kinetics.

-

Validation & Workup: Monitor via TLC/LC-MS. Upon complete consumption of the starting material, remove the solvent in vacuo. Resuspend in water and extract with Ethyl Acetate. The aqueous wash removes the TEA-HCl byproduct, yielding the crude 6-aminonicotinate derivative for column chromatography.

Protocol B: Suzuki-Miyaura Coupling of Methyl 6-chloro-3-methoxypicolinate

Due to the +M deactivation from the methoxy group, SNAr is inefficient. Instead, we leverage the C-Cl bond for Pd-catalyzed cross-coupling[4].

-

Catalyst & Substrate Loading: In a microwave vial, combine Methyl 6-chloro-3-methoxypicolinate (1.0 eq), an arylboronic acid (1.2 eq), Cesium Fluoride (CsF) (2.0 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

-

Solvent System: Suspend the mixture in a 4:1 ratio of 1,2-Dimethoxyethane (DME) and Water. Causality: This biphasic mixture is critical. DME solubilizes the organic picolinate and boronic acid, while water dissolves the inorganic base (CsF), facilitating the transmetalation step at the solvent interface.

-

Microwave Irradiation: Seal the vial and heat to 110 °C for 30–60 minutes in a microwave reactor. Causality: Microwave irradiation provides the rapid, localized thermal energy required to overcome the high activation barrier of oxidative addition into the electron-rich C-Cl bond.

-

Validation: Analyze via LC-MS. The successful coupling is validated by the disappearance of the characteristic chlorine isotope pattern (M / M+2) and the emergence of the exact mass of the biaryl product.

Step-by-step workflow for the Suzuki-Miyaura cross-coupling of picolinate derivatives.

Strategic Applications in Drug Discovery

Understanding these mechanistic differences allows researchers to deploy these building blocks effectively:

-

Methyl 6-chloronicotinate is predominantly utilized in the synthesis of central nervous system (CNS) active agents and PET imaging tracers (e.g., P2Y12 receptor ligands), where rapid amination at the 6-position is required to build the pharmacophore[5].

-

Methyl 6-chloro-3-methoxypicolinate is a cornerstone in the development of advanced agrochemicals (such as synthetic auxin herbicides) and positive allosteric modulators (PAMs) for the M1 muscarinic receptor, where complex biaryl or functionalized ring systems are constructed via cross-coupling[3][4].

References

- Thermo Fisher Scientific - Methyl 6-chloronicotinate, 98% Product Specifications.

- BenchChem - Methyl 6-chloro-3-methoxypicolinate (CAS 175965-90-9) Technical Overview.

- ResearchGate - A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene.

- Google Patents (US 2013/0005574 A1) - Preparation of methyl 4-amino-6-chloro-3-methoxypicolinate and Suzuki Coupling Applications.

- National Institutes of Health (PMC) - Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging.

Sources

- 1. Methyl 6-chloronicotinate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Methyl 6-chloro-3-methoxypicolinate for Research and Development

This guide provides a comprehensive overview of the known hazards associated with Methyl 6-chloro-3-methoxypicolinate, offering a framework for its safe handling, storage, and emergency management. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data with established protocols for managing chlorinated pyridine derivatives in a laboratory setting.

Introduction to Methyl 6-chloro-3-methoxypicolinate

Methyl 6-chloro-3-methoxypicolinate (CAS No: 204378-41-6) is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₃[1][2]. Its structure, featuring a chlorinated pyridine ring with methoxy and methyl ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. As with many halogenated heterocyclic compounds, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 6-chloro-3-methoxypicolinate is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from MilliporeSigma and PubChem.[1][3]

These classifications indicate that the compound poses a moderate acute toxicity risk if ingested and is an irritant to the skin, eyes, and respiratory system.

Toxicological Profile and Mechanistic Insights

While specific toxicological studies on Methyl 6-chloro-3-methoxypicolinate are not extensively available in the public domain, the hazard profile can be inferred from its structural similarity to other chloropyridines.

Chlorinated pyridines, such as the well-studied 2-chloropyridine, are known to be toxic and irritating. Animal studies on 2-chloropyridine indicate that it can be fatal if it comes into contact with the skin or is inhaled, and it is harmful if swallowed[4]. The primary target organ for toxicity is often the liver, with exposures potentially leading to fatty degeneration, congestion, and necrosis[5][6]. While the methoxy and methyl ester groups on the target molecule may modulate its reactivity and metabolic profile, a cautious approach assuming similar potential for systemic effects is warranted.

The irritant properties of these compounds are likely due to their ability to react with biological macromolecules on the surface of the skin, eyes, and respiratory tract.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of Methyl 6-chloro-3-methoxypicolinate.

Engineering Controls

The primary engineering control for handling this compound, which is a solid at room temperature, is a certified chemical fume hood[7]. This will prevent the inhalation of any dust or aerosols that may be generated. All weighing and transfer operations should be conducted within the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with Methyl 6-chloro-3-methoxypicolinate.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and potential absorption[4][8]. |

| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and dust that can cause serious eye irritation[7][8]. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes | To minimize the risk of accidental skin exposure[8]. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary for large-scale operations or in the event of a ventilation failure. | To prevent respiratory tract irritation from dust or aerosols[8]. |

Safe Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood[9][10]. Do not eat, drink, or smoke in the laboratory[8][9]. Wash hands thoroughly after handling[11][12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[11][13][14]. Keep away from incompatible materials such as strong oxidizing agents[11].

Emergency Procedures

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[11][12]. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[11][12]. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][12]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[12]. |

Accidental Release Measures

In the event of a spill, the following workflow should be initiated:

Caption: Workflow for the safe cleanup of a Methyl 6-chloro-3-methoxypicolinate spill.

For minor spills, trained personnel wearing appropriate PPE should carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal[9]. For major spills, evacuate the area and contact emergency responders[9].

Waste Disposal

All waste containing Methyl 6-chloro-3-methoxypicolinate should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[13]. Do not allow the material to enter drains or waterways[10].

Conclusion

Methyl 6-chloro-3-methoxypicolinate is a valuable research chemical that can be handled safely with appropriate precautions. A thorough understanding of its hazards, coupled with the consistent implementation of robust safety protocols, is essential for protecting the health and well-being of laboratory personnel. This guide provides a foundation for developing laboratory-specific standard operating procedures for the safe use of this compound.

References

-

Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem. Available at: [Link]

-

2-Chloropyridine - National Toxicology Program (NTP). Available at: [Link]

-

Material Safety Data Sheet. Available at: [Link]

-

2-Chloropyridine - Wikipedia. Available at: [Link]

-

TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C - National Toxicology Program. Available at: [Link]

-

Safety Data Sheet Chromium Picolinate - Redox. Available at: [Link]

-

Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) - PubChemLite. Available at: [Link]

Sources

- 1. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 6-chloro-4-methoxypicolinate | 204378-41-6 [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aksci.com [aksci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. asset.conrad.com [asset.conrad.com]

- 14. redox.com [redox.com]

Pyridine Building Blocks for Muscarinic M1 Receptor Modulators: A Technical Guide

Executive Summary

The muscarinic acetylcholine receptor subtype 1 (M1 mAChR) represents a premier target for treating cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia.[1][2][3][4] While orthosteric agonists have historically failed due to lack of selectivity (causing cholinergic toxicity via M2/M3 activation), Positive Allosteric Modulators (PAMs) have emerged as the superior modality.

This guide analyzes the critical role of pyridine and pyridine-isostere building blocks in the design of M1 PAMs. Pyridine scaffolds offer a unique combination of electronic deficiency, hydrogen-bond accepting capability, and metabolic stability that allows medicinal chemists to "dial in" selectivity and CNS penetration. We examine the structural evolution from early quinolone hits to advanced pyridine-carboxamide and pyrrolo-pyridine clinical candidates.

The M1 Receptor Landscape: Allostery & Signaling

The Selectivity Challenge

The M1 receptor is highly homologous to M2–M5 subtypes within the orthosteric binding site (acetylcholine pocket). Targeting this site often results in "SLUDGE" side effects (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

The Solution: Allosteric sites located in the extracellular vestibule are less conserved. Pyridine-based ligands bind here, stabilizing the active conformation induced by acetylcholine (ACh) without necessarily activating the receptor alone (pure PAM) or providing direct activation (Ago-PAM).

Signal Transduction Pathway

M1 is a Gq/11-coupled GPCR.[2] Its activation triggers the phospholipase C (PLC) cascade, leading to calcium mobilization and PKC activation, which drives soluble APP alpha (sAPP

Figure 1: Canonical Gq signaling pathway activated by M1 PAMs.[5][6][7] Pyridine ligands stabilize the M1-Gq coupling.

Pyridine Pharmacophore Analysis

The pyridine ring is not merely a linker; it is a functional pharmacophore.[8] Its inclusion addresses three specific medicinal chemistry hurdles in M1 modulator design:

-

Dipole & H-Bonding: The pyridine nitrogen (N) acts as a weak hydrogen bond acceptor (HBA). In M1 PAMs, this nitrogen often interacts with specific residues (e.g., Tyr179 or Trp400) in the allosteric vestibule, orienting the molecule to induce cooperativity.

-

Lipophilicity Modulation (LogD): Replacing a phenyl ring with a pyridine (the "phenyl-pyridyl switch") typically lowers LogP by ~1–1.5 units. This is critical for M1 ligands which require CNS penetration (low efflux, moderate lipophilicity) while maintaining solubility.

-

Metabolic Stability: Pyridines are generally less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, prolonging half-life.

Structural Classes[1][2][3][9][10][11][12][13][14]

-

Monocyclic Pyridines: (e.g., Pyridine-2-carboxamides) High flexibility, often requiring rigidification via intramolecular H-bonds.

-

Fused Pyridines: (e.g., Quinolones, Isoquinolines) Rigid scaffolds like BQCA.

-

Bi/Tricyclic Aza-analogs: (e.g., Pyrrolo[2,3-b]pyridines) Used in "scaffold hopping" to break IP space and improve CNS distribution.

Case Studies & SAR Evolution

The "Gold Standard" Evolution: BQCA to MK-7622

-

Starting Point: BQCA (Benzyl Quinolone Carboxylic Acid).[1][9] Highly selective but poor CNS penetration due to the carboxylic acid.

-

Pyridine Role: Merck evolved this scaffold into MK-7622 (a benzoisoquinolinone). While strictly a fused system, the pyridine moiety within the tricyclic core is essential for pi-stacking within the aromatic cage of the allosteric site.

The Vanderbilt Series (VU): Scaffold Hopping

The Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) extensively utilized pyridine building blocks to move away from the carboxylic acid liability of BQCA.

-

Compound: VU0453595 [5]

-

Core: 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one .[1][3][5]

-

Insight: The pyridine nitrogen in the fused system provides the necessary polarity to mimic the original quinolone oxygen without the high efflux liability.

-

Optimization: Further evolution led to VU6007477 , utilizing a pyrrolo[2,3-b]pyridine core. This "7-azaindole" derivative demonstrated that moving the nitrogen position (scaffold hopping) could eliminate seizure liabilities associated with "Ago-PAM" (agonist-PAM) activity, resulting in a "Pure PAM."

Pfizer’s Pyridine-2-Carboxamides

-

Mechanism: This series utilizes an intramolecular hydrogen bond between the amide NH and the pyridine nitrogen to enforce a planar, bioactive conformation. This mimics the rigidity of fused cycles while using a simpler, monocyclic building block.

Comparative Data Table

| Compound | Core Scaffold | Mechanism | M1 EC50 (nM) | Fold Shift (ACh) | Key Pyridine Feature |

| BQCA | Quinolone | PAM | ~800 | 12x | Reference standard (fused). |

| VU0453595 | Pyrrolo[3,4-b]pyridine | PAM | 14 | 50x | Fused pyridine reduces efflux. |

| PF-06767832 | Pyridine-2-carboxamide | PAM-Agonist | 130 | >100x | N-atom enables planar conformation. |

| VU6007477 | Pyrrolo[2,3-b]pyridine | Pure PAM | 230 | 14x | 7-aza position removes agonist liability. |

Synthetic Strategies & Protocols

The synthesis of pyridine-based M1 PAMs relies heavily on modular cross-coupling to rapidly explore Structure-Activity Relationships (SAR).

Modular Synthesis Workflow (Graphviz)

Figure 2: General modular synthesis for pyrrolo-pyridine M1 PAMs.

Detailed Protocol: Synthesis of a Pyrrolo[2,3-b]pyridine M1 PAM

Based on methodologies adapted from VU6007477 synthesis (Ref 3).

Objective: Synthesis of a 4-biaryl-substituted pyrrolo[2,3-b]pyridine core.

Reagents:

-

4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (Core)

-

Aryl boronic acid (Tail)

-

Pd(dppf)Cl2 (Catalyst)[4]

-

Cesium Carbonate (Base)

-

Dioxane/Water (Solvent)

Step-by-Step Protocol:

-

Preparation: In a microwave vial, dissolve the 4-chloro-core (1.0 equiv) and the aryl boronic acid (1.2 equiv) in a mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration).

-

Catalyst Addition: Add Cs2CO3 (3.0 equiv) followed by Pd(dppf)Cl2 (0.05 equiv).

-

Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (critical for preventing homocoupling).

-

Reaction: Seal the vial and heat to 100°C for 16 hours (conventional heating) or 120°C for 30 mins (microwave irradiation).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na2SO4.[13]

-

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

-

Validation: Verify structure via 1H-NMR (look for disappearance of Cl-associated shift and appearance of biaryl protons) and LC-MS (M+1 peak).

Functional Assay Protocols

To validate the activity of synthesized pyridine blocks, a Calcium Flux assay is the industry standard for Gq-coupled receptors.

Calcium Flux Assay (FLIPR)

Principle: Measures intracellular calcium release triggered by M1 activation.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human M1 mAChR.

-

Seeding: Plate cells (20,000/well) in 384-well black-walled plates in culture medium. Incubate overnight at 37°C/5% CO2.

-

Dye Loading: Remove medium. Add 20 µL of Calcium-4 or Fluo-4 AM dye (Molecular Devices) dissolved in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 mins at 37°C.

-

Compound Addition (PAM Mode):

-

Agonist Challenge:

-

Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC20 concentration of Acetylcholine (ACh).

-

Record fluorescence for 120 seconds.

-

-

Data Analysis:

-

Calculate Max-Min fluorescence .

-

Normalize to the response of a maximal ACh dose (100%) and vehicle (0%).

-

PAM Activity: Defined as the leftward shift of the ACh concentration-response curve (CRC) or the increase in response to EC20 ACh.

-

Future Outlook

The field is moving toward Bitopic Ligands —molecules that tether an orthosteric agonist to a pyridine-based PAM. The pyridine moiety anchors the molecule in the vestibule, conferring selectivity, while the orthosteric tail activates the receptor. This approach aims to combine the efficacy of agonists with the selectivity of PAMs.[16]

References

-

Discovery of the Potent and Selective M1 PAM-Agonist PF-06767832. Source: Journal of Medicinal Chemistry (2016).[11][12] URL:[Link]

-

MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link]

-

VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events. Source: ACS Medicinal Chemistry Letters (2018). URL:[Link][15]

-

Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration. Source: Bioorganic & Medicinal Chemistry Letters (2016).[3] URL:[Link]

-

Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. Source: Journal of Medicinal Chemistry (2016).[11][12] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VU6007477, a Novel M1 PAM Based on a Pyrrolo[2,3-b]pyridine Carboxamide Core Devoid of Cholinergic Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Methyl 6-chloro-3-methoxypicolinate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-3-methoxypicolinate is a key chemical intermediate in the synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry and agricultural science.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating products. This guide provides a detailed examination of the principles governing the solubility of this compound, a qualitative analysis of its expected behavior in different solvent classes, and a standardized experimental protocol for quantitatively determining its solubility.

Introduction to Methyl 6-chloro-3-methoxypicolinate

Methyl 6-chloro-3-methoxypicolinate (CAS No. 175965-90-9) is a substituted pyridine derivative containing a methyl ester, a chloro group, and a methoxy group.[1] These functional groups dictate its chemical reactivity and physical properties, including its solubility. The molecule's polarity, arising from the electronegative nitrogen, oxygen, and chlorine atoms, suggests that its solubility will be highly dependent on the nature of the solvent. For researchers, selecting an appropriate solvent is a critical first step in a variety of applications, from ensuring reactants are in the same phase for a chemical reaction to facilitating isolation and purification of the final product.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | methyl 6-chloro-3-methoxypyridine-2-carboxylate | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Predicted XlogP | 2.0 | [2] |

| Appearance | Solid (Typical) | [3] |

Note: The XlogP value, a measure of lipophilicity, suggests moderate solubility in nonpolar organic solvents.

Guiding Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like".[4][5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces.[4][6] Several factors influence this process:

-

Polarity : The polarity of both the solute and the solvent is the most significant factor. Polar solutes dissolve well in polar solvents, while nonpolar solutes dissolve well in nonpolar solvents.[7] Methyl 6-chloro-3-methoxypicolinate has polar characteristics due to its ester, methoxy, and chloro functional groups, as well as the nitrogen atom in the pyridine ring.

-

Hydrogen Bonding : The ester and methoxy groups contain oxygen atoms that can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (protic solvents) may exhibit enhanced solubility.

-

Temperature : For most solids dissolving in a liquid, solubility increases as the temperature increases.[6][7] This is because the higher temperature provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces of the solvent.[6]

-

Molecular Size : Generally, solutes with smaller molecules are more soluble than those with larger molecules, as it is easier for solvent molecules to surround and solvate them.[6][7]

Expected Solubility Profile in Common Organic Solvents

While specific quantitative data for methyl 6-chloro-3-methoxypicolinate is not widely published, a qualitative assessment based on its structure and the "like dissolves like" principle can be made.[4]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments that can interact favorably with the polar groups of the solute. DMF and DMSO are particularly effective polar solvents.[4] |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Their polarity should facilitate dissolution.[8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of intermediate polarity and are often effective for compounds with chloro-substituents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than the aforementioned classes. THF is more polar than diethyl ether and is expected to be a better solvent for this compound. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. While there may be some interaction with the pyridine ring, significant solubility is not expected. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These are highly nonpolar solvents and are unlikely to effectively dissolve a moderately polar compound like methyl 6-chloro-3-methoxypicolinate.[4] |

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Materials and Equipment

-

Methyl 6-chloro-3-methoxypicolinate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or agitator[10]

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)[8]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical instrument[8]

Step-by-Step Methodology

-

Preparation of a Saturated Solution :

-

Add an excess amount of solid methyl 6-chloro-3-methoxypicolinate to a glass vial. The excess is crucial to ensure equilibrium with the undissolved solid is achieved.[8]

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Phase Separation :

-

Once equilibrium is reached, remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This is best accomplished by centrifuging the vial to pellet the solid, followed by careful filtration of the supernatant through a PTFE syringe filter.[8] This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification :

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the analytical range of the quantification method.

-

Analyze the diluted sample using a validated HPLC method. A calibration curve must be generated using standard solutions of methyl 6-chloro-3-methoxypicolinate of known concentrations to ensure accurate quantification.[8][11]

-

-

Data Reporting :

-

Calculate the concentration of the original saturated solution based on the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.[8]

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

Methyl 6-chloro-3-methoxypicolinate is classified as a substance that may cause skin, eye, and respiratory irritation.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[13] Users must consult the Safety Data Sheet (SDS) for the specific compound and for all solvents used prior to beginning any experimental work.[3][13]

Conclusion

While publicly available quantitative solubility data for methyl 6-chloro-3-methoxypicolinate is scarce, a strong predictive understanding can be derived from fundamental chemical principles. The compound is expected to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in alcohols and halogenated solvents. For precise applications in research and development, it is imperative to determine the solubility experimentally. The standardized shake-flask method detailed in this guide provides a robust and reliable framework for generating accurate and reproducible solubility data, which is essential for the successful application of this versatile chemical intermediate.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- AAT Bioquest. (2022, April 18).

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Ghasemi, K., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Lumen Learning. (n.d.). Introductory Chemistry - Solubility.

- BenchChem. (n.d.). Methyl 6-chloro-3-methoxypicolinate | CAS 175965-90-9.

- World Health Organiz

- Bellevue College. (n.d.).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Lund University Publications. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubChem. (n.d.).

- Bellevue College. (n.d.). Experiment 2 # Solubility.

- Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method.

- PubChemLite. (n.d.).

- Environmental Protection Agency (EPA). (2025, October 15).

- Fisher Scientific. (2025, December 25).

- Fisher Scientific. (2025, December 22).

- Sigma-Aldrich. (n.d.).

- MilliporeSigma. (n.d.).

- Carl ROTH. (2022, September 20).

- BLD Pharm. (n.d.).

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9 [benchchem.com]

- 2. PubChemLite - Methyl 6-chloro-3-methoxypicolinate (C8H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. fishersci.com [fishersci.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 6. caymanchem.com [caymanchem.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. who.int [who.int]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Chemical Stability Profile: Methyl 6-chloro-3-methoxypicolinate

[1]

Executive Identity & Physicochemical Context

Methyl 6-chloro-3-methoxypicolinate is a substituted pyridine ester characterized by a unique push-pull electronic system. The electron-deficient pyridine ring is activated by the 6-chloro substituent and the 2-carboxylate, yet stabilized against rapid nucleophilic degradation by the electron-donating 3-methoxy group.

| Property | Detail |

| CAS Number | 204378-41-6 |

| IUPAC Name | Methyl 6-chloro-3-methoxypyridine-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 201.61 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 86–90 °C (Typical for class; specific polymorphs may vary) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low solubility in water.[1][2] |

Theoretical Reactivity & Degradation Logic

To understand the stability profile, one must analyze the competing electronic effects on the pyridine core.

The 6-Chloro Susceptibility ( )

The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (

-

Stabilizing Factor: The 3-methoxy group is a strong

-donor. Through resonance, it donates electron density into the ring, specifically enriching positions 2, 4, and 6. This increased electron density at C-6 deactivates the carbon towards nucleophilic attack, making this compound significantly more stable to nucleophiles (like hydroxide or amines) than methyl 6-chloropicolinate.

The Ester Hydrolysis

The methyl ester at position 2 is the primary site of hydrolytic degradation.

-

Acidic Conditions: The pyridine nitrogen can be protonated (

), increasing the electrophilicity of the carbonyl carbon and accelerating hydrolysis. -

Basic Conditions: Base-catalyzed hydrolysis (saponification) is irreversible and rapid. However, the steric bulk of the adjacent 3-methoxy group provides a "protective shield," retarding the rate of hydrolysis compared to unhindered picolinates.

Photolytic Instability

Halogenated pyridines are prone to photodehalogenation under UV light. Excitation of the

Degradation Pathways (Visualization)

The following diagram maps the critical degradation routes researchers must monitor during stability profiling.

Figure 1: Primary degradation pathways including hydrolysis, nucleophilic substitution, and photolysis.

Stability Testing Protocols

For drug or agrochemical development, the following stress testing protocols (adapted from ICH Q1A guidelines) are required to establish the formal stability profile.

Hydrolytic Stress Testing

Objective: Determine pH-rate profile and identify the "stability window."

-

Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.

-

Buffers: Prepare 0.1 N HCl (pH 1.2), Phosphate buffer (pH 7.0), and 0.1 N NaOH (pH 13.0).

-

Execution: Dilute stock 1:10 into each buffer. Incubate at 40°C and 60°C .

-

Sampling: Aliquot at T=0, 1h, 4h, 24h, and 48h. Quench acid/base samples immediately by neutralization to pH 7.

-

Analysis: Analyze via HPLC-UV (254 nm).

-

Expectation: Rapid degradation in pH 13 (Ester hydrolysis >

). Moderate stability in pH 1.2. High stability in pH 7.

-

Photostability Testing

Objective: Assess susceptibility to C-Cl bond cleavage.

-